butyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Butyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate” is an aliphatic linker featuring both an NHS ester and a maleimide . The NHS group is easily displaced by amine-containing molecules while maleimide is a thiol-specific covalent linker which is used to label reduced cysteines in proteins . Its molecular formula is C15H14N2O4 and its molecular weight is 286.28 g/mol.
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride . This reaction gives (Z)-4-N-[4-(aminosulfonyl)phenyl)]amino-4-oxo-but-2-enoic acid, which is then reacted with p-toluenesulfonic acid to obtain 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide .Molecular Structure Analysis
The molecular structure of “Butyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate” is characterized by two important structural fragments: an activated double bond and an imide group . These structural features allow the compound to easily take up a variety of nucleophilic and electrophilic reagents .Chemical Reactions Analysis
The compound enters the aza-Michael reaction with secondary amines to form 4-[3-(N,N-dialkylamino)]-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrole-1-yl)benzenesulfonamides . It also undergoes facile polymerization and copolymerization with various unsaturated compounds .Wissenschaftliche Forschungsanwendungen
Electropolymerization and Conductive Polymers
Electropolymerization techniques have been employed to create stable polymer films from pyrrole derivatives, such as the synthesis of N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole, which exhibits electropolymerizability. These polymer films are stable to repetitive cycling, indicating their potential use in electronic applications and devices (Lengkeek, Harrowfield, & Koutsantonis, 2010).
Molecular Structures and Crystallography
The crystal and molecular structures of compounds, such as "butyl 4-[(9-oxoxanthen-3-yl)-carbonyloxy]benzoate," have been determined, providing insights into their packing and planar structures. Such studies are fundamental for understanding the physical and chemical properties of new materials, which can lead to the development of novel drugs, polymers, or other materials (Centore, Ciajolo, Tuzi, & Kricheldorf, 1995).
Hybrid Pharmaceuticals and Anti-inflammatory Applications
Research into hybrid compounds combining aspirin with nitric oxide and hydrogen sulfide-releasing moieties, designated as NOSH compounds, has shown significant potential in inhibiting the growth of various human cancer cell lines. These findings suggest applications in developing new classes of anti-inflammatory and anti-cancer pharmaceuticals (Kodela, Chattopadhyay, & Kashfi, 2012).
Reactive Intermediates in Organic Synthesis
The generation and trapping reactions of reactive intermediates, such as 1-tert-butoxycarbonyl-3,4-didehydro-1H-pyrrole, have been explored for their potential in creating complex organic molecules. This research can lead to novel methodologies in synthetic organic chemistry, contributing to the synthesis of pharmaceuticals and materials (Liu et al., 1999).
Antimicrobial Activities of Synthetic Derivatives
Studies on synthetic butenolides and their pyrrolone derivatives have revealed promising antimicrobial activities against a variety of bacterial and fungal species. This research underscores the potential of such compounds in developing new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Husain et al., 2010).
Catalysis and Asymmetric Synthesis
The synthesis of hydrophobic proline derivatives and their application as catalysts in asymmetric reactions highlights the potential of pyrrole derivatives in organic synthesis. Such catalysts can significantly enhance the efficiency and selectivity of chemical reactions, important for the pharmaceutical industry and material science (Giacalone et al., 2008).
Zukünftige Richtungen
The future directions for “Butyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate” could involve further exploration of its biological activities . Given its ability to undergo a variety of chemical reactions, it could potentially be used in the synthesis of new types of molecules that have antimicrobial activity and are suitable for subsequent clinical trials .
Wirkmechanismus
Target of Action
Derivatives of 1h-pyrrole-2,5-diones, also known as maleimides, are known to exhibit selective inhibitory activity against various proteins . These proteins include the membrane enzyme cyclooxygenase, which is produced during the biosynthesis of prostaglandin , and enzyme kinase, which plays a vital role in the intracellular signaling mechanism of all living organisms .
Mode of Action
Maleimides, which are structurally similar to butyl 4-(2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)benzoate, are known to easily take up a variety of nucleophilic and electrophilic reagents, enter cycloaddition reactions, and also undergo facile polymerization and copolymerization with various unsaturated compounds .
Biochemical Pathways
Maleimides, which are structurally similar to this compound, are known to inhibit the enzyme cyclooxygenase, which is involved in the biosynthesis of prostaglandins . This suggests that butyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate may also affect the prostaglandin biosynthesis pathway.
Result of Action
Maleimides, which are structurally similar to this compound, are known to exhibit diverse biological activities . These include anticandidiasis and antituberculosis properties , suggesting that butyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate may also have similar effects.
Eigenschaften
IUPAC Name |
butyl 4-(2,5-dioxopyrrol-1-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-2-3-10-20-15(19)11-4-6-12(7-5-11)16-13(17)8-9-14(16)18/h4-9H,2-3,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HADGUQQGCXJALJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
butyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.